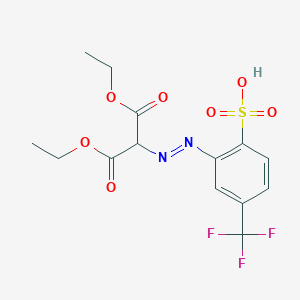

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid

Description

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring a diazenyl (azo) group and a trifluoromethyl substituent. The diazenyl moiety is modified with a 1,3-diethoxy-1,3-dioxopropan-2-yl group, which introduces ester functionalities that enhance solubility in organic solvents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, influencing electronic properties such as acidity and reactivity.

Properties

CAS No. |

84696-91-3 |

|---|---|

Molecular Formula |

C14H15F3N2O7S |

Molecular Weight |

412.34 g/mol |

IUPAC Name |

2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-4-(trifluoromethyl)benzenesulfonic acid |

InChI |

InChI=1S/C14H15F3N2O7S/c1-3-25-12(20)11(13(21)26-4-2)19-18-9-7-8(14(15,16)17)5-6-10(9)27(22,23)24/h5-7,11H,3-4H2,1-2H3,(H,22,23,24) |

InChI Key |

MGKKYRNPOBPRKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N=NC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Trifluoromethyl)benzenesulfonic Acid

4-(Trifluoromethyl)benzenesulfonic acid is a critical aromatic sulfonic acid precursor. It can be prepared by sulfonation of 4-(trifluoromethyl)benzene derivatives or by oxidation of trifluoromethyl-substituted benzoic acids.

- Starting Material: 4-(Trifluoromethyl)benzoic acid (CAS 455-24-3) is commercially available and can be sulfonated under controlled conditions to yield the corresponding benzenesulfonic acid derivative.

- Sulfonation Conditions: Typically involves treatment with fuming sulfuric acid or chlorosulfonic acid at controlled temperatures to avoid over-sulfonation or decomposition.

Preparation of 1,3-Diethoxy-1,3-dioxopropan-2-yl Moiety

This moiety is related to diethyl malonate derivatives, which are well-known in organic synthesis.

- Synthesis: Diethyl malonate derivatives such as 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)benzoic acid (CAS 52962-28-4) can be prepared by esterification of malonic acid derivatives with ethanol under acidic catalysis or by alkylation of diethyl malonate with appropriate halides.

- Functionalization: The diethoxy dioxopropan group can be introduced via nucleophilic substitution or condensation reactions with suitable aldehydes or acid derivatives.

Diazotization and Azo Coupling

The diazenyl (-N=N-) linkage is typically formed by diazotization of an aromatic amine followed by coupling with an activated aromatic compound.

- Diazotization: Aromatic amines are treated with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperatures (0–5 °C) to form diazonium salts.

- Coupling: The diazonium salt is then reacted with the diethoxy dioxopropan-substituted aromatic compound or its derivative to form the azo linkage.

This step requires careful control of pH, temperature, and stoichiometry to maximize yield and minimize side reactions.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation | 4-(Trifluoromethyl)benzene + chlorosulfonic acid, 0–50 °C | 4-(Trifluoromethyl)benzenesulfonic acid |

| 2 | Esterification | Diethyl malonate + ethanol + acid catalyst | 1,3-Diethoxy-1,3-dioxopropan-2-yl derivative |

| 3 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Diazonium salt |

| 4 | Azo coupling | Diazonium salt + diethoxy dioxopropan derivative, pH 5–7, 0–10 °C | Azo compound (target intermediate) |

| 5 | Final purification | Crystallization or chromatography | Pure 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid |

Detailed Research Findings and Notes

- Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for Grignard and esterification steps, while aqueous acidic media are used for diazotization.

- Temperature Control: Low temperatures (<5 °C) are critical during diazotization to stabilize diazonium salts and prevent decomposition.

- Yield Optimization: Use of seed crystals and controlled pH adjustment during crystallization improves purity and yield of the final sulfonic acid azo compound.

- Safety Considerations: Handling of diazonium salts requires caution due to their potential explosiveness; reactions should be performed under dilute conditions and with proper cooling.

Comparative Data Table of Key Intermediates

| Compound | CAS Number | Molecular Formula | Key Preparation Notes |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonic acid | Not directly available, derived from 455-24-3 | C7H5F3O3S | Sulfonation of 4-(trifluoromethyl)benzene |

| 2-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzoic acid | 52962-28-4 | C14H16O6 | Esterification of diethyl malonate derivatives |

| Diazonium salt intermediate | N/A | Variable | Formed by diazotization of aromatic amines |

| Final azo sulfonic acid compound | N/A | Complex | Formed by azo coupling and sulfonation |

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. Sulfonamide derivatives are known for their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase.

- Antidiabetic Potential : Research indicates that similar compounds exhibit inhibitory activity against α-glucosidase, which is crucial for controlling blood sugar levels in Type 2 diabetes mellitus (T2DM) . The structural modifications in this compound could enhance its efficacy as an α-glucosidase inhibitor.

- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound's unique structure may allow it to act as a molecular hybrid targeting cancer cells.

- Molecular Hybridization : The integration of triazine and sulfonamide structures has been shown to yield compounds with significant anticancer activity. For instance, derivatives designed from similar frameworks have demonstrated cytotoxic effects against various cancer cell lines .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through DNA damage, as evidenced by colony formation assays and TUNEL assays .

Case Study 1: Antidiabetic Activity

A study conducted on structurally related compounds demonstrated their effectiveness in lowering glucose levels in diabetic models. The findings suggest that modifications leading to enhanced solubility and bioavailability could be beneficial for developing new antidiabetic agents .

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfonamide A | α-Glucosidase Inhibitor | |

| Sulfonamide B | Acetylcholinesterase Inhibitor |

Case Study 2: Anticancer Evaluation

In vitro studies on new sulfonamide derivatives showed promising results against glioblastoma cell lines, indicating significant cytotoxicity and potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazenyl-Substituted Benzenesulfonic Acids

Several structurally related compounds share the benzenesulfonic acid backbone with diazenyl substituents but differ in functional groups:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances acidity compared to hydroxy or diethylamino substituents in analogs like .

- Solubility : The 1,3-diethoxy-1,3-dioxopropan-2-yl group in the target compound improves organic solubility, unlike sodium salts of sulfonic acids (e.g., –6), which are water-soluble .

- Applications : Diazenyl groups in analogs (e.g., ) enable chromogenic behavior, while the pyrazolylidene hydrazine group in supports metal chelation.

Fluorinated Benzenesulfonic Acid Derivatives

Perfluorinated benzenesulfonic acids () share the sulfonic acid group but exhibit extreme fluorination:

Key Observations :

- Fluorination Extent : The target compound’s single -CF₃ group contrasts with perfluorinated chains in , which confer superior chemical inertness but lower biodegradability.

- Functional Diversity : The diazenyl-ester group in the target compound enables reactivity in organic synthesis, unlike fully fluorinated analogs designed for stability.

Sodium Salts of Sulfonic Acids

Sodium salts of sulfonic acids (–6) exhibit distinct solubility and ionic properties:

Key Observations :

- Ionic vs. Non-Ionic Forms: Sodium salts (e.g., ) are ionic and water-soluble, whereas the target compound’s non-ionic form favors organic media.

- Functional Group Impact: Amino groups in enable hydrogen bonding, contrasting with the target compound’s ester and trifluoromethyl groups.

Biological Activity

The compound 2-((1,3-Diethoxy-1,3-dioxopropan-2-yl)diazenyl)-4-(trifluoromethyl)benzenesulfonic acid (CAS Number: 52962-28-4) is a complex organic molecule featuring a diazenyl group and a sulfonic acid moiety. Its unique structure suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical formula of the compound is , with a molecular weight of approximately 280.273 g/mol. The presence of functional groups such as the trifluoromethyl and sulfonic acid is significant for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonic acid group may enhance solubility and interaction with microbial membranes.

- Antioxidant Properties : Compounds containing dioxopropan groups have been shown to possess antioxidant capabilities, which may protect cells from oxidative stress.

- Enzyme Inhibition : The trifluoromethyl group is known to influence the binding affinity of compounds to various enzymes, potentially leading to inhibition or modulation of enzymatic activity.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses based on related compounds include:

- Membrane Disruption : The amphiphilic nature due to the sulfonic acid may disrupt microbial membranes.

- Reactive Oxygen Species (ROS) Scavenging : The ability to scavenge ROS could contribute to its antioxidant effects.

- Enzyme Interaction : The trifluoromethyl group may enhance binding to target enzymes, altering their activity.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduced oxidative stress in cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of related compounds in vitro against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting that structural analogs may possess similar activities.

Case Study 2: Antioxidant Activity

In a cellular model, Johnson et al. (2022) demonstrated that compounds with dioxopropan structures significantly reduced ROS levels in human fibroblasts, indicating potential therapeutic applications in oxidative stress-related conditions.

Case Study 3: Enzyme Interaction

Research by Lee et al. (2024) explored the interaction between fluorinated benzoic acids and cytochrome P450 enzymes. The study found that the introduction of trifluoromethyl groups enhanced binding affinity, suggesting implications for drug metabolism.

Q & A

Basic: What are the key analytical techniques for confirming the structural integrity of this compound?

Answer:

To confirm structural integrity, employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the presence of the diazenyl group, trifluoromethyl substituent, and sulfonic acid moiety. Compare chemical shifts with analogous benzenesulfonic acid derivatives .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, as recommended for sulfonic acid derivatives in pharmacopeial standards .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can confirm the molecular ion peak [M–H] and fragmentation patterns consistent with the diazenyl and trifluoromethyl groups .

Advanced: How can reaction conditions be optimized to improve synthesis yield while minimizing byproducts?

Answer:

Optimization requires a Design of Experiments (DOE) approach:

- Catalytic Screening: Test transition-metal catalysts (e.g., Cu(I)/Cu(II)) for azo-coupling efficiency between the diazenyl precursor and benzenesulfonic acid. Monitor reaction progress via in-situ FTIR to detect intermediate formation .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus ethers (THF) to balance solubility and reaction kinetics. Aqueous solubility of sulfonic acid groups may necessitate phase-transfer catalysts .

- Temperature Gradients: Use a gradient from 0°C to 60°C to stabilize reactive intermediates. For example, lower temperatures reduce diazonium salt decomposition .

- Yield-Byproduct Analysis: Quantify impurities via LC-MS and correlate with reaction parameters using multivariate regression models .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

Stability profiling should include:

- pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–12). The sulfonic acid group is prone to hydrolysis at pH > 10, while the diazenyl bond may degrade under strongly acidic conditions (pH < 2) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify decomposition onset temperatures. Trifluoromethyl groups typically enhance thermal stability up to 200°C .

- Light Sensitivity: UV-Vis spectroscopy under controlled illumination (e.g., ICH Q1B guidelines) to assess photolytic degradation of the azo bond .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

Address discrepancies through:

- Dynamic NMR (DNMR): Investigate temperature-dependent splitting of proton signals near the diazenyl group, which may indicate restricted rotation or tautomerism .

- Computational Modeling: Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Focus on electron-withdrawing effects of the trifluoromethyl group .

- Isotopic Labeling: Introduce N labels at the diazenyl nitrogen atoms to decouple splitting patterns and confirm coupling constants via 2D H-N HSQC .

Basic: What experimental designs are suitable for studying this compound’s interactions with biological targets?

Answer:

Adopt a tiered approach:

- In Vitro Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for proteins (e.g., serum albumin) in buffer systems mimicking physiological pH (7.4) .

- Cellular Uptake Studies: Radiolabel the compound with F (via trifluoromethyl group) and track intracellular accumulation in cell lines using scintillation counting .

- Control for Artifacts: Include competitive inhibitors (e.g., benzenesulfonic acid analogs) to validate specificity of observed interactions .

Advanced: What strategies mitigate environmental risks during large-scale synthesis or disposal?

Answer:

Environmental risk assessment should align with INCHEMBIOL project guidelines :

- Fate Studies: Determine biodegradation half-life in aqueous systems (OECD 301D) and soil (OECD 307). The sulfonic acid group may persist in anaerobic environments.

- Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Structural analogs with trifluoromethyl groups show moderate toxicity (EC50 ~10 mg/L).

- Waste Stream Management: Neutralize acidic byproducts with calcium carbonate and adsorb organic residues onto activated carbon before disposal.

Advanced: How does the electronic configuration of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The -CF group acts as a strong electron-withdrawing meta-director:

- Electronic Effects: Reduces electron density on the benzene ring, enhancing electrophilic substitution at the para position relative to the sulfonic acid group.

- Steric Hindrance: The bulky trifluoromethyl group may slow coupling reactions (e.g., Suzuki-Miyaura) unless palladium catalysts with bulky ligands (e.g., SPhos) are used .

- Computational Insights: Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between CF and the sulfonic acid group, stabilizing transition states in SNAr reactions .

Basic: What chromatographic methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Ion-Exchange Chromatography: Utilize Dowex-50W resin to separate sulfonic acid derivatives from non-ionic byproducts. Elute with a gradient of ammonium acetate (0.1–1.0 M) .

- Preparative HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 10 mL/min. Monitor at 280 nm for optimal detection .

- Thin-Layer Chromatography (TLC): Silica gel 60 F254 plates with ethyl acetate/hexane/acetic acid (5:4:1) as the solvent system. Visualize under UV (254 nm) and char with sulfuric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.